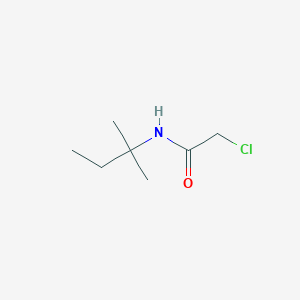

2-chloro-N-(1,1-dimethylpropyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-methylbutan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-4-7(2,3)9-6(10)5-8/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKFVBXCTGQAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585357 | |

| Record name | 2-Chloro-N-(2-methylbutan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39096-81-6 | |

| Record name | 2-Chloro-N-(2-methylbutan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2-methylbutan-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(1,1-dimethylpropyl)acetamide: Properties, and Structure

This technical guide provides a comprehensive overview of 2-chloro-N-(1,1-dimethylpropyl)acetamide, a chloroacetamide compound. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed exploration of its chemical properties, and structure.

Chemical Structure and Identification

This compound is a secondary amide characterized by a chloroacetyl group attached to the nitrogen of a 1,1-dimethylpropylamine moiety.

Figure 1. Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 76351-31-2 |

| Molecular Formula | C7H14ClNO |

| Molecular Weight | 163.64 g/mol |

| Canonical SMILES | CCC(C)(C)NC(=O)CCl |

| InChI | InChI=1S/C7H14ClNO/c1-4-7(2,3)9-6(10)5-8/h4-5H2,1-3H3,(H,9,10) |

| InChIKey | YZYXJOTPNZXVQD-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various systems, including its solubility, stability, and potential for biological interactions.

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Melting Point | 63-65 °C | |

| Boiling Point | 251.3±23.0 °C (at 760 mmHg) | |

| Density | 1.0±0.1 g/cm³ | |

| pKa | 14.89±0.40 | |

| LogP | 2.14 |

Note: Some properties are predicted based on computational models.

Synthesis and Reactivity

This compound is synthesized through the acylation of 1,1-dimethylpropylamine with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction where the amine acts as the nucleophile and attacks the electrophilic carbonyl carbon of the acid chloride.

A Technical Guide to the Synthesis of 2-chloro-N-(1,1-dimethylpropyl)acetamide from tert-Amylamine

Executive Summary: This document provides a comprehensive technical guide for the synthesis of 2-chloro-N-(1,1-dimethylpropyl)acetamide, a valuable chemical intermediate. The primary focus is on the N-acylation of tert-amylamine with chloroacetyl chloride via the Schotten-Baumann reaction, a robust and widely utilized method for amide bond formation. This guide delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines critical safety considerations, and discusses methods for purification and analysis. Designed for researchers, chemists, and drug development professionals, this whitepaper integrates established chemical principles with practical, field-proven insights to ensure a safe, efficient, and reproducible synthesis.

Introduction and Strategic Overview

N-substituted chloroacetamides are a critical class of compounds, frequently serving as key building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The title compound, this compound, possesses the characteristic N-acyl and α-chloro functionalities, making it a versatile intermediate for further molecular elaboration through nucleophilic substitution at the chlorinated carbon.

The synthesis from tert-amylamine and chloroacetyl chloride is a classic example of nucleophilic acyl substitution.[2][3] The selection of the Schotten-Baumann reaction conditions is a strategic choice designed to maximize yield and purity by effectively managing the reaction's thermodynamics and kinetics.[4] This method utilizes a biphasic solvent system and an aqueous base to neutralize the hydrochloric acid byproduct, which drives the equilibrium toward the product and prevents the protonation and deactivation of the starting amine.[5][6]

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of all reactants, solvents, and the final product is fundamental to safe handling and successful execution of the synthesis.

| Compound | Structure | Formula | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Hazards |

| tert-Amylamine | C₂H₅C(CH₃)₂NH₂ | C₅H₁₃N | 87.16 | 77 | 0.746 | Highly flammable, Toxic, Corrosive[7][8] |

| Chloroacetyl Chloride | ClCH₂COCl | C₂H₂Cl₂O | 112.94 | 106 | 1.42 | Reacts violently with water, Toxic, Severe Corrosive[9][10][11] |

| This compound | ClCH₂CONHC(CH₃)₂C₂H₅ | C₇H₁₄ClNO | 163.64 | (Predicted) | (Predicted) | Likely Irritant/Toxic |

Critical Safety and Handling Imperatives

This synthesis involves highly hazardous materials that demand strict adherence to safety protocols.

-

Chloroacetyl Chloride: This substance is extremely corrosive to skin, eyes, and the respiratory tract.[9][10] It reacts violently with water and moisture to produce toxic and corrosive fumes, including hydrogen chloride and phosgene.[9][12] All manipulations must be performed in a certified chemical fume hood. Personal protective equipment (PPE), including a face shield, chemical-resistant gloves (e.g., butyl rubber), and a lab coat, is mandatory.[10] An emergency eyewash and shower must be immediately accessible.

-

tert-Amylamine: This amine is a highly flammable liquid and is corrosive, causing skin burns and eye damage.[8] It is also toxic if ingested. Store away from ignition sources and handle within a fume hood.

-

Sodium Hydroxide (NaOH): A strong base that is corrosive and can cause severe burns. Handle with appropriate gloves and eye protection.

-

Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. Handle all organic solvents in a well-ventilated fume hood, away from heat and open flames.

Synthetic Pathway and Mechanistic Analysis

The formation of this compound from tert-amylamine is achieved through a nucleophilic acyl substitution reaction.

The Schotten-Baumann Reaction Mechanism

The reaction proceeds via a well-established mechanism.[2][3][5]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-amylamine (the nucleophile) attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

-

Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

-

Collapse of the Intermediate: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting protonated amide is neutralized by the base (e.g., hydroxide ion) present in the aqueous phase, regenerating the neutral amide product and forming water. The base also neutralizes the HCl formed from the expelled chloride and the proton from the amine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. TERT-AMYLAMINE | 594-39-8 [chemicalbook.com]

- 8. tert-Amylamine | 594-39-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. CHLOROACETYL CHLORIDE [training.itcilo.org]

- 10. lobachemie.com [lobachemie.com]

- 11. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Physical Properties of 2-chloro-N-(1,1-dimethylpropyl)acetamide

Abstract: This technical guide provides a comprehensive examination of the physical and chemical properties of 2-chloro-N-(1,1-dimethylpropyl)acetamide (CAS No. 39096-81-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established analytical methodologies. It offers not only a summary of known physical constants but also detailed, field-proven protocols for their experimental determination and structural characterization. The causality behind experimental choices is explored to provide a deeper understanding of the scientific principles at play. All quantitative data is presented in structured tables, and key workflows are visualized through diagrams to ensure clarity and ease of use.

Introduction and Chemical Identity

This compound, also known by its IUPAC name 2-chloro-N-(2-methylbutan-2-yl)acetamide, is a member of the chloroacetamide class of compounds. These molecules are characterized by a chloroacetyl group attached to a nitrogen atom. The specific subject of this guide features a bulky, tertiary pentyl (tert-amyl) group bonded to the amide nitrogen. This sterically hindered moiety significantly influences the compound's physical properties, such as its solubility, melting point, and reactivity, when compared to less substituted chloroacetamides.

The reactivity of the molecule is primarily centered around the electrophilic carbon atom bearing the chlorine, making it susceptible to nucleophilic substitution reactions. This property makes it a potentially useful building block in organic synthesis. Understanding its physical properties is a critical first step for its application in medicinal chemistry and material science, as these characteristics govern its handling, formulation, and behavior in biological systems.

Core Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 39096-81-6 | [1][2] |

| Molecular Formula | C₇H₁₄ClNO | [1] |

| Molecular Weight | 163.64 g/mol | [1][3] |

| IUPAC Name | 2-chloro-N-(2-methylbutan-2-yl)acetamide | N/A |

| Canonical SMILES | CCC(C)(C)NC(=O)CCl | [1] |

| InChI Key | PYKFVBXCTGQAMW-UHFFFAOYSA-N | N/A |

Physical and Chemical Properties

The physical state and thermodynamic properties of a compound are foundational to its practical application in a laboratory or industrial setting. While extensive peer-reviewed data for this specific molecule is limited, chemical supplier data provides a baseline for its key physical constants.

Summary of Physical Constants

| Property | Value | Notes |

| Boiling Point | 267.7 °C at 760 mmHg | Predicted value.[4] |

| Density | 1.013 g/cm³ | Predicted value.[4] |

| Flash Point | 115.7 °C | Predicted value.[4] |

| Octanol-Water Partition Coefficient (XLogP3) | 1.9 | Computed for a stereoisomer; indicates moderate lipophilicity.[5] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

Experimental Determination of Physical Properties

To ensure scientific integrity, physical constants should be determined experimentally. The following sections detail robust, self-validating protocols for measuring the key properties of this compound. These methods are standard in the field and are adapted from procedures used for analogous N-substituted acetamides.[6][7][8]

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically <1°C) suggests high purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small, dry sample of this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow.

Causality: A slow heating rate near the melting point is crucial. If heated too quickly, the thermometer reading will lag behind the actual temperature of the sample, leading to an erroneously wide and high melting range. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range.

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profiling

Determining the solubility in a range of aqueous and organic solvents is essential for reaction setup, purification, and formulation development.

Protocol: Isothermal Shake-Flask Method

-

Solvent Selection: Prepare vials containing a precise volume (e.g., 1.0 mL) of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: Add a pre-weighed excess of this compound to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed.

-

Sample Isolation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Carefully extract an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

-

Quantification:

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Causality: The shake-flask method is considered the "gold standard" because it allows for a true equilibrium to be established between the dissolved and undissolved solute, providing a thermodynamically accurate solubility value. The filtration step is critical to prevent undissolved microparticles from artificially inflating the measured concentration.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides irrefutable evidence of a molecule's chemical structure. The following protocols outline the standard methods for acquiring and interpreting key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of atomic nuclei (primarily ¹H and ¹³C), offering detailed information about the connectivity and structure of a molecule.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquisition:

-

Acquire a ¹H NMR spectrum to observe proton environments, chemical shifts, splitting patterns (multiplicity), and integration.

-

Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

-

(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity between protons and carbons.

-

Predicted Spectral Features for this compound:

-

¹H NMR (in CDCl₃):

-

-CH₂-Cl (singlet, ~4.0-4.2 ppm): A singlet for the two protons on the carbon adjacent to the chlorine.

-

-NH- (broad singlet, ~6.0-7.0 ppm): A broad signal for the amide proton, which may exchange with trace water.

-

-C(CH₃)₂- (singlet, ~1.3-1.5 ppm): A singlet integrating to 6 protons for the two equivalent methyl groups on the quaternary carbon.

-

-CH₂-CH₃ (quartet, ~1.6-1.8 ppm): A quartet for the methylene protons of the ethyl group, split by the adjacent methyl group.

-

-CH₂-CH₃ (triplet, ~0.8-1.0 ppm): A triplet integrating to 3 protons for the terminal methyl group.

-

-

¹³C NMR (in CDCl₃):

-

C=O (amide carbonyl, ~165-170 ppm): The carbonyl carbon.

-

-C(CH₃)₂- (quaternary carbon, ~55-60 ppm): The tertiary carbon of the pentyl group.

-

-CH₂-Cl (chlorinated methylene, ~40-45 ppm): The carbon bonded to chlorine.

-

-CH₂-CH₃ (methylene, ~30-35 ppm): The methylene carbon of the ethyl group.

-

-C(CH₃)₂- (methyl carbons, ~25-30 ppm): The two equivalent methyl carbons.

-

-CH₂-CH₃ (methyl carbon, ~8-12 ppm): The terminal methyl carbon.

-

Caption: General workflow for synthesis and characterization.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Characteristic IR Peaks:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| ~2960-2850 | C-H Stretch | Alkyl Groups |

| ~1650 | C=O Stretch (Amide I) | Secondary Amide |

| ~1550 | N-H Bend (Amide II) | Secondary Amide |

| ~750-650 | C-Cl Stretch | Alkyl Halide |

Causality: The position and intensity of the amide I (C=O) and amide II (N-H) bands are highly sensitive to hydrogen bonding. In a solid-state spectrum, these bands are typically sharp and well-defined. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ would confirm the absence of significant water or alcohol impurities.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight and elemental formula.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrum Features:

-

Molecular Ion Peak [M+H]⁺: Expected at m/z ≈ 164.08. This corresponds to the protonated molecule (C₇H₁₅ClNO⁺).

-

Sodium Adduct [M+Na]⁺: Often observed at m/z ≈ 186.06.

-

Isotope Pattern: A characteristic pattern for a single chlorine atom will be observed, with a peak at [M+2] that is approximately one-third the intensity of the main molecular ion peak, corresponding to the ³⁷Cl isotope. This pattern is a definitive confirmation of the presence of one chlorine atom.

Safety and Handling

Based on safety data for related chloroacetamide compounds, this compound should be handled with care. It is predicted to be an irritant to the skin and eyes and may cause respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated chemical fume hood.

Conclusion

This guide has detailed the known and predicted physical properties of this compound. While some experimental values are available from supplier databases, a full characterization requires rigorous experimental determination. The protocols provided herein represent standard, validated methods for ascertaining the melting point, solubility, and spectroscopic identity of this compound. The structural features, particularly the sterically demanding N-(1,1-dimethylpropyl) group and the reactive C-Cl bond, define its chemical personality and provide a foundation for its potential use in synthetic and medicinal chemistry applications.

References

- Alfa Chemistry. CAS 39096-81-6 this compound. [URL: https://www.alfa-chemistry.com/cas_39096-81-6.htm]

- Barceló, D. et al. (2000). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. [URL: https://www.researchgate.

- ChemicalBook. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/1131-01-7_13cnmr.htm]

- ChemicalBook. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7)IR1. [URL: https://www.chemicalbook.com/spectrum/1131-01-7_ir.htm]

- Kienhuis, M. et al. Determination of sulfonic acid degradates of chloroacetanilide and chloroacetamide herbicides in groundwater by LC/MS/MS. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Arctom. CAS NO. 39096-81-6. [URL: https://www.arctom.com/en/product/EN300-23412]

- BenchChem. Buy this compound | 39096-81-6. [URL: https://www.benchchem.com/product/b5658]

- NIST. Acetamide, 2-chloro-. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C79072]

- NIST. Acetamide, 2-chloro-N,N-di-2-propenyl-. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C93710]

- PubChem. 2-chloro-N-[(2S)-3-methylbutan-2-yl]acetamide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2453581]

- PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/96338]

- ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [URL: https://www.researchgate.net/figure/I-Synthesis-of-the-2-chloro-N-2-methoxyphenyl-acetamide-o-acetamide-II-Synthesis_fig1_262580749]

- ResearchGate. Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. [URL: https://www.researchgate.

- Sharma, P. et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [URL: https://www.neliti.com/publications/333069/chloro-n-4-hydroxyphenyl-acetamide-and-study-of-their-antimicrobial]

- Shewale, J. et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [URL: https://www.ijpsr.info/docs/IJPSR12-03-01-010.pdf]

- Sigma-Aldrich. CAS 39096-81-6. [URL: https://www.sigmaaldrich.com/en-us/product/chembridge/41820768]

- PrepChem. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. [URL: https://www.prepchem.com/synthesis-of-2-chloro-n-2-phenylamino-phenyl-acetamide]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. CAS 39096-81-6 | Sigma-Aldrich [sigmaaldrich.com]

- 3. Buy this compound | 39096-81-6 [smolecule.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-chloro-N-[(2S)-3-methylbutan-2-yl]acetamide | C7H14ClNO | CID 2453581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijpsr.info [ijpsr.info]

- 7. prepchem.com [prepchem.com]

- 8. media.neliti.com [media.neliti.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-chloro-N-(1,1-dimethylpropyl)acetamide: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure of 2-chloro-N-(1,1-dimethylpropyl)acetamide. In the absence of experimentally derived spectra in the public domain, this guide leverages established principles of spectroscopy and predictive modeling to present a detailed analysis of the expected Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data for this compound. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of chloroacetamide derivatives.

Introduction

This compound, with the molecular formula C₇H₁₄ClNO and a molecular weight of 163.64 g/mol , belongs to the class of α-haloacetamides.[1] These compounds are of significant interest in organic synthesis and medicinal chemistry due to their reactivity and potential biological activity. Accurate structural confirmation is a critical step in the synthesis and application of such molecules, ensuring purity, identity, and the desired chemical properties. Spectroscopic methods provide a non-destructive and highly informative means of achieving this.

This guide will detail the theoretical underpinnings and expected outcomes for the primary spectroscopic techniques used in the structural elucidation of this compound.

Molecular Structure

Caption: Chemical structure of this compound.

Infrared (IR) Spectroscopy

Theoretical Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment. For this compound, a secondary amide, characteristic absorption bands are expected for the N-H, C=O, and C-N bonds.[2][3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is processed to identify the wavenumbers (cm⁻¹) of the absorption peaks.

Predicted IR Data

The following table summarizes the predicted characteristic IR absorption bands for this compound based on typical values for secondary amides.[2][3][4][5]

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H | Stretch | 3350-3310 | Medium |

| C-H (sp³) | Stretch | 2960-2850 | Strong |

| C=O (Amide I) | Stretch | ~1640 | Strong |

| N-H (Amide II) | Bend | 1570-1515 | Strong |

| C-N | Stretch | 1475-1400 | Medium |

| C-Cl | Stretch | 800-600 | Medium-Strong |

Interpretation of the Predicted IR Spectrum

-

N-H Stretch: A medium intensity peak is anticipated around 3330 cm⁻¹, which is characteristic of a secondary amide N-H bond.

-

C-H Stretch: Strong absorptions between 2960 and 2850 cm⁻¹ are expected due to the stretching of the various sp³ C-H bonds in the ethyl and methyl groups of the 1,1-dimethylpropyl moiety and the chloromethyl group.

-

Amide I Band (C=O Stretch): A very strong and sharp absorption peak is predicted around 1640 cm⁻¹. This is a hallmark of the carbonyl group in a secondary amide.

-

Amide II Band (N-H Bend): Another strong peak is expected between 1570 and 1515 cm⁻¹, arising from the in-plane bending of the N-H bond coupled with C-N stretching. The presence of both Amide I and Amide II bands is highly indicative of a secondary amide.

-

C-Cl Stretch: A medium to strong intensity band in the fingerprint region, between 800 and 600 cm⁻¹, would suggest the presence of a C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

¹H NMR spectroscopy detects the nuclear spin transitions of hydrogen atoms in a magnetic field. The chemical shift (δ) of a proton is influenced by its electronic environment, and the splitting pattern (multiplicity) is determined by the number of neighboring protons.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. The chemical shifts, integration values, and coupling constants are determined.

The following table presents the predicted ¹H NMR chemical shifts, multiplicities, and integrations for this compound. Predictions are based on established chemical shift ranges for similar functional groups.[6][7]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH- | 6.5-7.5 | Broad Singlet | 1H |

| -CH₂Cl | ~4.1 | Singlet | 2H |

| -CH₂- (ethyl) | ~1.7 | Quartet | 2H |

| -C(CH₃)₂- | ~1.3 | Singlet | 6H |

| -CH₃ (ethyl) | ~0.9 | Triplet | 3H |

-

-NH- (Amide Proton): A broad singlet is expected in the downfield region (δ 6.5-7.5 ppm) due to the deshielding effect of the carbonyl group and nitrogen atom. The broadness is a result of quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

-

-CH₂Cl (Chloromethyl Protons): A singlet is predicted around δ 4.1 ppm. These protons are significantly deshielded by the adjacent electron-withdrawing chlorine atom and the carbonyl group. It appears as a singlet because there are no adjacent protons.

-

-CH₂- (Ethyl Methylene Protons): A quartet is expected around δ 1.7 ppm. These protons are adjacent to the methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4).

-

-C(CH₃)₂- (Gem-dimethyl Protons): A sharp singlet is predicted around δ 1.3 ppm. These six protons are equivalent and have no adjacent protons, hence a singlet.

-

-CH₃ (Ethyl Methyl Protons): A triplet is expected around δ 0.9 ppm. These protons are adjacent to the methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3).

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment.

-

Sample Preparation: A more concentrated sample (20-50 mg) is prepared in a deuterated solvent as for ¹H NMR.

-

Data Acquisition: The ¹³C NMR spectrum is acquired on an NMR spectrometer, typically with proton decoupling to simplify the spectrum to a series of singlets.

-

Data Processing: The data is processed similarly to the ¹H NMR data to obtain a spectrum with chemical shifts for each carbon.

The following table outlines the predicted ¹³C NMR chemical shifts for this compound.[8][9]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C=O | ~168 |

| -C(CH₃)₂- | ~58 |

| -CH₂Cl | ~43 |

| -CH₂- (ethyl) | ~35 |

| -C(CH₃)₂- | ~26 |

| -CH₃ (ethyl) | ~9 |

-

-C=O (Carbonyl Carbon): The carbonyl carbon is the most deshielded and is expected to appear at the lowest field, around δ 168 ppm.

-

-C(CH₃)₂- (Quaternary Carbon): The quaternary carbon of the 1,1-dimethylpropyl group is predicted to be around δ 58 ppm.

-

-CH₂Cl (Chloromethyl Carbon): This carbon is attached to an electronegative chlorine atom, and its signal is expected around δ 43 ppm.

-

-CH₂- (Ethyl Methylene Carbon): The methylene carbon of the ethyl group is predicted to be around δ 35 ppm.

-

-C(CH₃)₂- (Gem-dimethyl Carbons): The two equivalent methyl carbons of the 1,1-dimethylpropyl group are expected to resonate around δ 26 ppm.

-

-CH₃ (Ethyl Methyl Carbon): The methyl carbon of the ethyl group is the most shielded and is predicted to appear at the highest field, around δ 9 ppm.

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For compounds containing chlorine, the isotopic pattern of the molecular ion peak is a key diagnostic feature due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio).

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons, causing the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being a radical cation, can undergo fragmentation to produce smaller charged fragments and neutral species.

-

Detection: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio. The detector records the abundance of each ion.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 163, corresponding to the molecule containing the ³⁵Cl isotope. A smaller peak at m/z 165, with approximately one-third the intensity of the m/z 163 peak, is expected for the molecule containing the ³⁷Cl isotope.

-

Major Fragmentation Pathways: Amides can undergo several characteristic fragmentation reactions, including α-cleavage and McLafferty rearrangement.[1][10][11]

Sources

- 1. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 2. scribd.com [scribd.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H NMR spectra. Part 30: 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group | Scilit [scilit.com]

- 7. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. bhu.ac.in [bhu.ac.in]

- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 2-chloro-N-(1,1-dimethylpropyl)acetamide in Organic Solvents

This guide provides a comprehensive framework for understanding, predicting, and determining the solubility of 2-chloro-N-(1,1-dimethylpropyl)acetamide in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers predictive models, and presents detailed experimental protocols for accurate solubility measurement.

Introduction: The Significance of Solubility

Solubility is a critical physicochemical parameter in the pharmaceutical sciences. For an active pharmaceutical ingredient (API) or a key intermediate like this compound, understanding its solubility profile is paramount for process optimization, purification, formulation development, and ensuring bioavailability. This guide addresses the notable absence of publicly available quantitative solubility data for this compound by equipping the researcher with the necessary tools to either predict or experimentally determine it.

Physicochemical Characterization of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound is a substituted amide with the following structure:

-

Molecular Formula: C₇H₁₄ClNO

-

Molecular Weight: 163.64 g/mol

-

Key Structural Features:

-

An amide functional group, capable of acting as a hydrogen bond donor (N-H) and acceptor (C=O).

-

A chloro-substituent, which adds to the molecule's polarity.

-

A bulky tert-pentyl group (1,1-dimethylpropyl), which is nonpolar and introduces steric hindrance.

-

The interplay between the polar amide and chloro groups and the nonpolar alkyl chain dictates the compound's overall polarity and its interaction with different solvents. The bulky tert-pentyl group can significantly impact how the molecule packs in a crystal lattice and how it is solvated, making solubility prediction and determination a nuanced task.

Theoretical Prediction of Solubility

In the absence of experimental data, theoretical models can provide valuable initial estimates of solubility. Two powerful and widely used models are the Hansen Solubility Parameters (HSP) and the UNIFAC group contribution method.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[1][2] A solute is predicted to be soluble in a solvent if their HSP values are similar. The distance (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space is a measure of their affinity.

To predict the solubility of this compound using HSP, one would:

-

Determine the HSP of the solute: This can be done experimentally by testing its solubility in a range of solvents with known HSPs and fitting the data to a sphere in Hansen space.[3] Alternatively, group contribution methods can be used to estimate the solute's HSPs.

-

Obtain HSPs for solvents of interest: Extensive databases of solvent HSPs are available.[4][5]

-

Calculate the Hansen distance (Ra): The smaller the Ra, the higher the likelihood of solubility.

Table 1: Hansen Solubility Parameters of Selected Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Data compiled from various sources.[4][5]

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a semi-empirical system for predicting non-electrolyte activity in non-ideal mixtures.[6] It calculates activity coefficients based on the functional groups present on the molecules in the mixture.[7][8] This method is particularly useful when no experimental data is available for the compound of interest.

To predict the solubility of this compound using UNIFAC, the following steps are taken:

-

Deconstruct the solute and solvent into their constituent UNIFAC groups. For this compound, the groups would include CH₃, C, CH₂Cl, and CONH.

-

Obtain the group volume (R) and surface area (Q) parameters for each group. [8]

-

Find the binary interaction parameters (a_mn) between the different functional groups. [7]

-

Calculate the activity coefficient of the solute in the solvent. This, along with the ideal solubility (calculated from the solute's melting point and enthalpy of fusion), allows for the prediction of the actual solubility.

Experimental Determination of Equilibrium Solubility

The most reliable way to determine solubility is through direct experimental measurement. The isothermal saturation shake-flask method is the gold standard for determining equilibrium solubility.[9][10]

The Isothermal Saturation Shake-Flask Protocol

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

High-purity this compound

-

Analytical grade organic solvents

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Vials with sealed caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Validated analytical instrument (HPLC or UV-Vis spectrophotometer)

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.[11]

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is often recommended, and it's best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[12][13]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[11]

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method. Analyze the diluted sample to determine the concentration of this compound.

Diagram 1: Experimental workflow for the isothermal saturation shake-flask method.

Quantitative Analytical Methods

Accurate quantification of the dissolved solute is essential for reliable solubility data. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are two commonly used techniques.

HPLC Method

HPLC is a highly specific and sensitive method for quantifying compounds in solution.[14][15][16]

Typical HPLC conditions for an acetamide derivative might include:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like formic acid or phosphoric acid)[16]

-

Detection: UV detection at a wavelength of maximum absorbance (e.g., around 200-220 nm for the amide chromophore)[14]

-

Quantification: A calibration curve is generated by plotting the peak area of known concentrations of this compound against their concentrations. The concentration of the unknown sample is then determined from this curve.

Diagram 2: Workflow for quantitative analysis by HPLC.

UV-Vis Spectrophotometry

For routine analysis where the solvent does not interfere, UV-Vis spectrophotometry offers a simpler and faster alternative.[17][18]

Procedure:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to find the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve that adheres to the Beer-Lambert law.

-

Analyze Sample: Measure the absorbance of the diluted, filtered saturated solution and use the calibration curve to determine its concentration.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and standardized format.

Table 2: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Qualitative Description |

| Methanol | [Experimental Value] | [Calculated Value] | Very Soluble |

| Dichloromethane | [Experimental Value] | [Calculated Value] | Freely Soluble |

| Toluene | [Experimental Value] | [Calculated Value] | Soluble |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] | Sparingly Soluble |

| Heptane | [Experimental Value] | [Calculated Value] | Slightly Soluble |

| Water | [Experimental Value] | [Calculated Value] | Very Slightly Soluble |

The results from such an experiment would provide a clear understanding of the solute-solvent interactions. High solubility in polar aprotic solvents like dichloromethane and polar protic solvents like methanol would be expected due to the polar nature of the chloro and amide groups. Conversely, low solubility in nonpolar solvents like heptane would be anticipated due to the dominance of the nonpolar tert-pentyl group in such an environment.

Conclusion

References

- Elias, E., et al. (2012). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Analytical Methods, 4(5), 1296-1300.

- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.

- Google Patents. (2010).

- SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column.

- CORE.

- DDBST GmbH. Published Parameters UNIFAC.

- Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- OSTI.GOV. (2011).

- Journal of Materials Chemistry C. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.

- Bienta. Shake-Flask Solubility Assay.

- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- E-AIM. UNIFAC Structural Groups and Parameters.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Hansen Solubility Parameters. Hansen Solubility Parameters.

- Hansen Solubility Parameters. HSP for Beginners.

- ResearchGate. (2025). Estimation of Mixture Properties from First- and Second-Order Group Contributions with the UNIFAC Model.

- ACS Publications. Analysis of the UNIFAC-Type Group-Contribution Models at the Highly Dilute Region. 1.

- PubMed. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- International Journal of ChemTech Research.

- PubChem. 2-chloro-N-(1-methylethyl)acetamide.

- Wikipedia. Chloroacetamide.

- PubChem. 2-chloro-N,N-dimethylacetamide.

- ResearchGate. (2025).

- Drug Analytical Research.

- CUTM Courseware.

- Sigma-Aldrich. 2-Chloro-N,N-dimethylacetamide.

- NIST. Acetamide, 2-chloro-.

- Echemi. 2-chloro-n-(1-cyano-1,2-dimethyl-propyl)-acetamide.

- International Journal of Pharma Sciences and Research. (2012).

- ResearchGate. 2-Chloro-N-(2,5-dichlorophenyl)acetamide.

- Chemsrc. 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

Sources

- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 2. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 3. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 5. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Published Parameters UNIFAC - DDBST GmbH [ddbst.com]

- 8. Help - UNIFAC Structural Groups [aim.env.uea.ac.uk]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 13. enamine.net [enamine.net]

- 14. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. seer.ufrgs.br [seer.ufrgs.br]

- 18. courseware.cutm.ac.in [courseware.cutm.ac.in]

Potential herbicidal activity of 2-chloro-N-(1,1-dimethylpropyl)acetamide

An In-Depth Technical Guide to the Potential Herbicidal Activity of 2-chloro-N-(1,1-dimethylpropyl)acetamide

Executive Summary

The chloroacetamide class of herbicides represents a cornerstone of modern agriculture, offering effective pre-emergence control of annual grasses and some broadleaf weeds in major crops.[1] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a process critical for early seedling development.[1][2] This guide provides a comprehensive technical framework for the investigation of this compound, a specific analogue within this class. We will explore its proposed mechanism of action, outline a rigorous, multi-phase experimental workflow to validate its herbicidal potential, and provide detailed protocols for its evaluation. This document is intended for researchers and scientists in agrochemical discovery and development, offering a self-validating system for assessing the potential of this and similar molecules.

Physicochemical Characterization: The Foundation for Bioactivity

Understanding the physicochemical properties of a compound is the first step in predicting its biological behavior, including absorption, translocation, and interaction with the target site. The structure of this compound suggests it shares the core chloroacetamide moiety essential for activity, while the N-(1,1-dimethylpropyl) group will influence its lipophilicity and steric interactions.

| Property | Value / Prediction | Source / Method |

| Molecular Formula | C₇H₁₄ClNO | - |

| Molecular Weight | 163.64 g/mol | - |

| IUPAC Name | This compound | - |

| CAS Number | 51249-16-0 | - |

| Predicted LogP | ~2.1 - 2.5 | Computational (e.g., ALOGPS) |

| Predicted Water Solubility | Moderate to Low | Based on LogP and structure |

Note: Predicted values should be confirmed experimentally. The predicted octanol-water partition coefficient (LogP) is particularly important. A value in this range suggests sufficient lipophilicity to cross plant cuticles and membranes, a prerequisite for reaching the target site in emerging shoots and roots.[3]

Proposed Mechanism of Action: Inhibition of VLCFA Elongation

Based on extensive research into the chloroacetamide class, the herbicidal activity of this compound is hypothesized to stem from the inhibition of the VLCFA elongase enzyme complex located in the endoplasmic reticulum.[2][4]

Causality of Herbicidal Effects:

-

Target Inhibition: The molecule likely acts as an alkylating agent, forming a covalent bond with a key sulfhydryl group within the VLCFA elongase enzyme, thereby inactivating it.[5]

-

Metabolic Disruption: This inhibition halts the synthesis of VLCFAs (fatty acids with more than 18 carbons).[1][2]

-

Physiological Consequences: VLCFAs are essential precursors for vital cellular components, including cuticular waxes, suberin, and sphingolipids, which are critical for membrane integrity and cell signaling.

-

Visible Injury: The disruption of these fundamental processes leads to a cessation of cell division and expansion, particularly in the developing shoots (coleoptiles) of grasses and roots of susceptible plants.[2][4] This manifests as stunted growth, improper emergence from the soil, and leaf malformation.[4]

Caption: Proposed mechanism of this compound via inhibition of the VLCFA elongase complex.

Experimental Workflow for Herbicidal Efficacy Evaluation

A phased approach is essential for systematically evaluating the herbicidal potential of a new compound. This workflow ensures that fundamental activity is confirmed before proceeding to more resource-intensive greenhouse trials.

Caption: Phased experimental workflow for evaluating herbicidal activity.

Phase 2 Protocol: Primary Screening (Pre-Emergence)

This protocol is designed to assess the compound's ability to prevent weed emergence, the primary application for chloroacetamides.[4]

Objective: To determine the pre-emergence herbicidal activity of this compound on representative grass and broadleaf weed species.

Materials:

-

Technical grade this compound

-

Acetone (reagent grade)

-

Tween® 20 or similar surfactant

-

Seeds: Barnyardgrass (Echinochloa crus-galli) and Palmer amaranth (Amaranthus palmeri)

-

Potting medium (e.g., sandy loam soil)

-

Pots (10 cm diameter)

-

Automated track sprayer

-

Greenhouse with controlled temperature (25-28°C) and lighting (16:8h light:dark)

Step-by-Step Methodology:

-

Preparation of Test Solution:

-

Prepare a 10,000 ppm stock solution by dissolving 100 mg of the test compound in 10 mL of acetone.

-

Create the final spray solution by diluting the stock solution in a water/acetone (9:1 v/v) carrier containing 0.5% (v/v) Tween® 20 to achieve the desired application rate (e.g., 1000 g a.i./ha). Causality: Acetone is used to solubilize the typically lipophilic compound, while the surfactant ensures uniform coverage on the soil surface.

-

-

Potting and Seeding:

-

Fill pots with soil mix, leaving a 2 cm headspace.

-

Sow 15-20 seeds of a single weed species per pot and cover with approximately 1 cm of soil. Lightly water the pots.

-

-

Herbicide Application:

-

Place the pots in an automated track sprayer calibrated to deliver a spray volume of 200 L/ha.

-

Apply the test solution evenly to the soil surface. Include a negative control (carrier solution only) and a positive control (a commercial chloroacetamide herbicide like S-metolachlor).

-

-

Incubation and Growth:

-

Transfer the treated pots to the greenhouse. Arrange them in a randomized complete block design to minimize environmental variability.

-

Water the pots as needed via sub-irrigation to avoid disturbing the treated soil layer. Causality: Surface watering could wash the herbicide away or move it too deep into the soil profile, altering the results.

-

-

Evaluation:

-

After 21 days, assess the herbicidal effect.

-

Evaluation metrics include:

-

Percent emergence control (visual rating, 0% = no effect, 100% = no emergence).

-

Phytotoxicity rating on emerged plants (0-10 scale).

-

Biomass reduction (harvest above-ground tissue, dry, and weigh).

-

-

Phase 4 Protocol: Dose-Response and EC₅₀ Determination

Objective: To quantify the potency of the herbicide by determining the effective concentration that provides 50% control (EC₅₀).

Methodology:

-

Follow the Pre-Emergence Protocol (Phase 2) as described above.

-

Instead of a single rate, prepare a series of dilutions to create a dose-response curve. A typical range for a new compound would be logarithmic steps from 10 g a.i./ha to 2000 g a.i./ha (e.g., 10, 50, 100, 250, 500, 1000, 2000 g/ha).

-

After 21 days, record the dry biomass for each pot.

-

Calculate the percent growth inhibition for each application rate relative to the untreated control.

-

Use a suitable statistical software (e.g., R with the 'drc' package) to fit a four-parameter log-logistic model to the data and calculate the EC₅₀ value.

Hypothetical Data Presentation:

| Application Rate (g a.i./ha) | Mean Dry Biomass (g) | % Inhibition |

| 0 (Control) | 2.50 | 0% |

| 50 | 2.15 | 14% |

| 100 | 1.80 | 28% |

| 250 | 1.15 | 54% |

| 500 | 0.45 | 82% |

| 1000 | 0.10 | 96% |

| Calculated EC₅₀ | 225 g a.i./ha | - |

This table demonstrates how raw data is processed to determine the EC₅₀ value, a key metric for comparing the potency of different herbicides.

Analytical Quantification

For pharmacokinetic studies or environmental fate analysis, a validated analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and robust method for quantifying chloroacetamides.

Brief HPLC Protocol Outline:

-

Instrument: HPLC with a C18 reverse-phase column.

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 220-254 nm.

-

Quantification: Based on a calibration curve generated from a certified reference standard of this compound.[6]

Safety and Toxicological Considerations

Chloroacetamide compounds require careful handling. While specific data for this compound is not widely available, data from related compounds like 2-chloroacetamide indicate potential hazards.

-

Sensitization: May cause an allergic skin reaction.[7][8][9]

-

Handling: Always handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.[7]

Conclusion and Future Directions

This guide establishes a comprehensive framework for evaluating the herbicidal potential of this compound. By following the proposed workflow from physicochemical characterization and mechanism validation to rigorous greenhouse efficacy trials, researchers can generate the robust data package needed for a go/no-go decision. Positive results from this initial evaluation would warrant progression to more advanced studies, including crop selectivity testing, environmental fate analysis, and toxicological profiling, to fully characterize its potential as a novel agrochemical solution.

References

-

Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(3), 270-277. [Link]

-

Jordan, B., & Böger, P. (2020). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

-

Lamberth, C. (2018). Chloroacetamide Herbicides. ResearchGate. [Link]

-

Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(5), 535-541. [Link]

-

LeBaron, H. M., McFarland, J. E., & Burnet, M. W. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology. [Link]

-

PubChem. (n.d.). Dimethenamid-P. National Center for Biotechnology Information. [Link]

-

Fujinami, A., et al. (1994). Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. ResearchGate. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Chemos. [Link]

-

PubChem. (n.d.). Dimethenamid. National Center for Biotechnology Information. [Link]

-

Kumar, A., et al. (2018). Scheme 1. Synthetic reaction scheme for 2-chloro-N,... ResearchGate. [Link]

-

El-Zemity, S. R., Esmaiel, K. E. E., & Badawy, M. E. I. (2021). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. ResearchGate. [Link]

-

Cheméo. (n.d.). Acetamide, 2-chloro-N-(2,5-dimethoxyphenyl)-. Cheméo. [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. IJPSR. [Link]

-

NIST. (n.d.). Acetamide, 2-chloro-. NIST WebBook. [Link]

-

MDPI. (2023). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. MDPI. [Link]

-

Azerbaijan Medical Journal. (2022). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal. [Link]

-

PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 5. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemos.de [chemos.de]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Degradation Products of Chloroacetamide Herbicides in Soil and Water

Introduction to Chloroacetamide Herbicides

Chloroacetamide herbicides are a class of selective, pre-emergence herbicides used for the control of annual grasses and some broadleaf weeds in a variety of crops. Their mode of action involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants. Due to their widespread use, understanding their environmental fate, particularly their degradation in soil and water, is of paramount importance for assessing their ecological impact and ensuring water quality.[1] Biodegradation is considered a primary route for the dissipation of chloroacetamide herbicides in the environment.[2][3]

This guide will delve into the complex degradation pathways of these herbicides in both terrestrial and aquatic environments, identify their major transformation products, and outline the analytical methodologies employed for their study.

Degradation in Soil Environments

The degradation of chloroacetamide herbicides in soil is a multifaceted process predominantly driven by microbial activity, although abiotic factors also contribute. The persistence of these herbicides, often measured by their half-life, is influenced by soil properties such as organic matter content, clay content, pH, moisture, and temperature.[3][4]

Primary Degradation Pathways in Soil

Microbial degradation is the principal mechanism for the breakdown of chloroacetamide herbicides in soil.[4] A diverse range of soil microorganisms, including bacteria and fungi, have been shown to metabolize these compounds.[5][6] The initial steps in the biodegradation of chloroacetamides like alachlor and acetochlor typically involve several key reactions:

-

N-Dealkylation: This involves the removal of the N-alkoxymethyl or other N-alkyl groups. For instance, alachlor can be transformed to 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) through this process.[7]

-

Dechlorination: The chlorine atom on the acetyl group is replaced, often with a hydroxyl group, which significantly reduces the herbicidal activity.

-

Hydroxylation: The addition of hydroxyl groups to the aromatic ring or alkyl side chains.[8]

Following these initial transformations, the resulting intermediate metabolites can undergo further degradation, including ring cleavage.

Major Soil Metabolites

The degradation of chloroacetamide herbicides in soil leads to the formation of a variety of metabolites. Some of the most significant and frequently detected include:

-

Ethanesulfonic Acid (ESA) and Oxanilic Acid (OA) Metabolites: These are polar, water-soluble metabolites that are often found in higher concentrations and are more persistent in the environment than the parent compounds.[1][9] For example, alachlor is degraded to alachlor ESA and alachlor oxanilic acid.[10]

-

Substituted Anilines: Through amide hydrolysis, metabolites such as 2,6-diethylaniline can be formed from alachlor.[7]

The formation of these metabolites is a critical aspect of the environmental risk assessment of chloroacetamide herbicides, as they may have different toxicological profiles and mobility characteristics compared to the parent compounds.

Visualizing Soil Degradation

The following diagram illustrates a generalized degradation pathway for a chloroacetamide herbicide in a soil environment.

Caption: Abiotic degradation pathways of chloroacetamide herbicides in water.

Analytical Methodologies

The accurate identification and quantification of chloroacetamide herbicides and their degradation products in environmental matrices require sophisticated analytical techniques.

Sample Preparation and Extraction

-

Water Samples: Solid-phase extraction (SPE) is a commonly used technique for the extraction and pre-concentration of chloroacetamide herbicides and their metabolites from water samples. C18 cartridges are frequently employed for this purpose. [11]* Soil Samples: Extraction from soil typically involves liquid-solid extraction with an appropriate organic solvent, followed by a clean-up step to remove interfering matrix components.

Instrumental Analysis

A variety of analytical instruments are used for the determination of these compounds:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a diode-array detector (DAD) or a mass spectrometer (MS) is a powerful tool for analyzing the polar ESA and OA metabolites. [10][11]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of the more volatile parent herbicides and some of their less polar metabolites. [12] The choice of analytical method depends on the specific compounds of interest, the required detection limits, and the complexity of the sample matrix.

Summary of Key Degradation Products

| Parent Herbicide | Key Degradation Products in Soil and Water |

| Alachlor | Alachlor ESA, Alachlor oxanilic acid, 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), 2,6-diethylaniline |

| Acetochlor | Acetochlor ESA, Acetochlor oxanilic acid, hydroxylated and cyclized photoproducts |

| Metolachlor | Metolachlor ESA, Metolachlor oxanilic acid |

Experimental Protocol: Laboratory Soil Degradation Study

This protocol outlines a basic aerobic soil degradation study.

-

Soil Collection and Characterization:

-

Collect a representative soil sample from a location with no prior history of chloroacetamide herbicide use.

-

Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

-

Spiking and Incubation:

-

Treat a known mass of sieved, pre-incubated soil with a solution of the chloroacetamide herbicide to achieve the desired concentration.

-

Adjust the soil moisture to a specified level (e.g., 50-60% of water holding capacity).

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C).

-

Include control samples (unspiked soil) and sterile controls (autoclaved spiked soil) to differentiate between biotic and abiotic degradation.

-

-

Sampling and Extraction:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), collect triplicate soil samples.

-

Extract the samples with an appropriate solvent (e.g., acetonitrile or methanol).

-

-

Analysis:

-

Analyze the extracts using a validated LC-MS/MS or GC-MS method to quantify the concentration of the parent herbicide and its expected degradation products.

-

-

Data Analysis:

-

Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the dissipation time 50% (DT50) or half-life.

-

Analytical Workflow Visualization

Caption: General analytical workflow for chloroacetamide herbicides and their metabolites.

Conclusion

The environmental degradation of chloroacetamide herbicides is a complex process that results in the formation of numerous transformation products. In soil, microbial activity is the primary driver of degradation, leading to metabolites such as ethanesulfonic acids, oxanilic acids, and substituted anilines. In aquatic systems, photolysis can also play a significant role. The resulting metabolites, particularly the polar ESA and OA derivatives, are often more persistent and mobile than the parent compounds, making their analysis crucial for a complete understanding of the environmental fate and impact of this important class of herbicides. Continued research, supported by advanced analytical methodologies, is essential for monitoring these compounds and ensuring the protection of soil and water resources.

References

-

PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, X., Wang, Y., Song, C., Liu, Y., Zhang, J., & Sun, H. (2024). The Degradation Characteristics and Soil Remediation Capabilities of the Butachlor-Degrading Strain DC-1. International Journal of Molecular Sciences, 25(1), 475. Available at: [Link]

-

Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(12), x221234. Available at: [Link]

-

Zieliński, B., Miądlicki, P., & Przepiórski, J. (2020). Chemical structure of acetochlor and their degradation products: ethane sulfonic acid (ESA) and oxanilic acid (OXA). ResearchGate. Available at: [Link]

-

Lee, E. A., & Strahan, A. P. (2000). Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in Water by HPLC-DAD and HPLC-MS. U.S. Geological Survey. Available at: [Link]

-

Sciscione, A., et al. (2013). Photochemical Degradation of the Plant Growth Regulator 2-(1-naphthyl) Acetamide in Aqueous Solution Upon UV Irradiation. Photochemistry and Photobiology, 89(4), 849-855. Available at: [Link]

-

Li, S., et al. (2011). Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. Journal of Agricultural and Food Chemistry, 59(21), 11626-11633. Available at: [Link]

-

Chesters, G., et al. (1989). Environmental fate of alachlor and metolachlor. Reviews of Environmental Contamination and Toxicology, 110, 1-74. Available at: [Link]

-

Eawag. (n.d.). Alachlor Degradation Pathway. Eawag-Biocatalysis/Biodegradation Database. Retrieved from [Link]

-

Sebiomo, A., et al. (2022). Reduced Degradation of the Herbicide 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) in Soil Induced by the Fungicide Mixture Mancozeb, Metalaxyl-M, and Chlorothalonil Used in Tank Mixtures and Spray Series. Toxics, 10(12), 768. Available at: [Link]

-

Zhang, D., et al. (2012). Degradation of the chloroacetamide herbicide butachlor by Catellibacterium caeni sp. nov DCA-1T. ResearchGate. Available at: [Link]

-

Vethanayagam, R. R., & Vithanage, M. (2013). Biodegradation of alachlor in liquid and soil cultures under variable carbon and nitrogen sources by bacterial consortium isolated from corn field soil. Journal of Environmental Science and Health, Part B, 48(3), 193-201. Available at: [Link]

-

Sciscione, A., et al. (2013). Photochemical Degradation of the Plant Growth Regulator 2-(1-Naphthyl) acetamide in Aqueous Solution Upon UV Irradiation. ResearchGate. Available at: [Link]

-

Hladik, M. L., & Roberts, A. L. (2005). Are neutral chloroacetamide herbicide degradates of potential environmental concern? Analysis and occurrence in the upper Chesapeake Bay. Environmental Science & Technology, 39(17), 6543-6552. Available at: [Link]

-

Vidal, R. A., & Nunes, A. L. (2014). Environmental fate of S-Metolachlor: a review. Planta Daninha, 32(4), 883-890. Available at: [Link]

-

PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Thurman, E. M., et al. (1996). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2011). Degradation of acetochlor by four microbial communities. Journal of Environmental Sciences, 23(3), 481-487. Available at: [Link]

-

Ahmad, K. S. (2020). Environmental contaminant 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide remediation via Xanthomonas axonopodis and Aspergillus niger. Environmental Research, 182, 109117. Available at: [Link]

-

World Health Organization. (1993). Acetochlor. WHO. Available at: [Link]

-

Chen, K., et al. (2022). Biodegradation of Alachlor by a Newly Isolated Bacterium: Degradation Pathway and Product Analysis. International Journal of Environmental Research and Public Health, 19(15), 9576. Available at: [Link]

-

Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156. Available at: [Link]

-

Xu, L., et al. (2022). Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. International Journal of Environmental Research and Public Health, 19(15), 9475. Available at: [Link]

-

Thurman, E. M., et al. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Journal of Chromatography A, 880(1-2), 129-141. Available at: [Link]

-

World Health Organization. (1993). Metolachlor in Drinking-water. WHO. Available at: [Link]

-